![molecular formula C14H17BN2O3 B13473425 [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid: is a boronic acid derivative that features a unique structure combining an oxane ring, a phenyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.
Reduction: Reduction reactions can target the oxane ring or the pyrazole ring, leading to various reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Reduced oxane or pyrazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The boronic acid group can inhibit serine proteases, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid primarily involves its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in various chemical and biological processes. The compound can target specific enzymes, such as serine proteases, by forming a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity.
類似化合物との比較
Phenylboronic Acid: Lacks the oxane and pyrazole rings, making it less versatile.
Pyrazoleboronic Acid: Lacks the oxane and phenyl groups, limiting its applications.
Oxaneboronic Acid: Lacks the pyrazole and phenyl groups, reducing its reactivity.
Uniqueness: The combination of the oxane ring, phenyl group, and pyrazole ring in [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid provides a unique set of chemical properties, making it more versatile and reactive compared to its simpler counterparts.
特性
分子式 |
C14H17BN2O3 |
|---|---|
分子量 |
272.11 g/mol |
IUPAC名 |
[2-(oxan-2-yl)-5-phenylpyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C14H17BN2O3/c18-15(19)13-10-12(11-6-2-1-3-7-11)16-17(13)14-8-4-5-9-20-14/h1-3,6-7,10,14,18-19H,4-5,8-9H2 |
InChIキー |
YYLADYAZMCATMA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NN1C2CCCCO2)C3=CC=CC=C3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


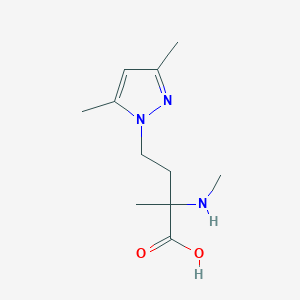
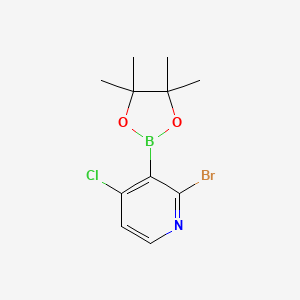
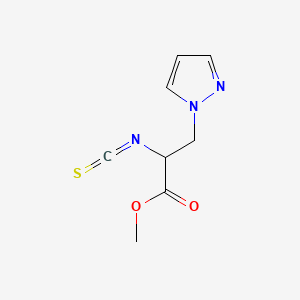
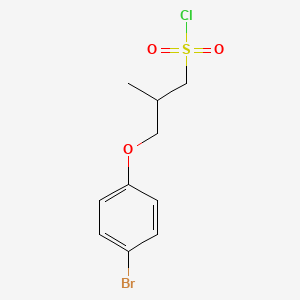
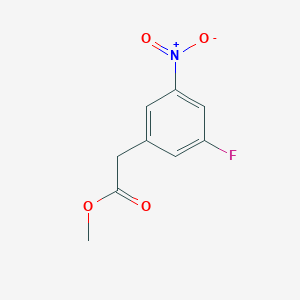
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)

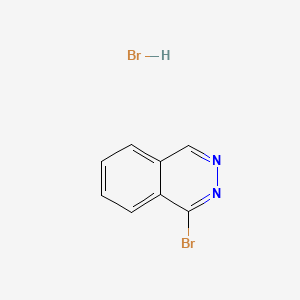

![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)

![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)

